2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the condensation of 4-methylbenzylamine with an appropriate benzimidazole precursor, followed by acylation with phenylacetyl chloride under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow systems to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and pyridine, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities .
Scientific Research Applications
2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide include other benzimidazole derivatives such as:
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
What sets this compound apart is its unique structure, which allows for specific interactions with a broader range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C25H22N4O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H22N4O2/c1-17-11-13-18(14-12-17)16-28-24(31)22(15-23(30)26-19-7-3-2-4-8-19)29-21-10-6-5-9-20(21)27-25(28)29/h2-14,22H,15-16H2,1H3,(H,26,30) |
InChI Key |
AKEWHHJXVJTEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.